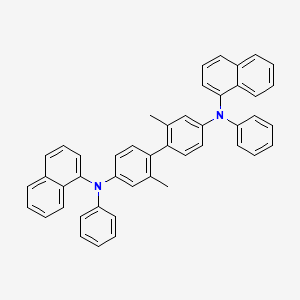
N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-Bis(naphthalen-1-yl)-N,n’-bis(phenyl)-2,2’-dimethylbenzidine” is a compound that has been mentioned in the context of organic light-emitting diodes (OLEDs) .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(naphthalen-1-yl)-N,n’-bis(phenyl)-2,2’-dimethylbenzidine” is complex, with multiple aromatic rings .Physical and Chemical Properties Analysis
The compound is soluble in THF, chlorobenzene, and chloroform . It has a maximum UV absorption at 350 nm±5 nm in THF and emits fluorescence at 447 nm±20 nm in THF . The HOMO and LUMO energy levels are 5.3 eV and 2.4 eV, respectively .Wissenschaftliche Forschungsanwendungen
Spin Transport Properties
α-NPD is notable for its spin transport properties. In a study, α-NPD was used in a palladium/α-NPD/Ni80Fe20 tri-layer structure. The material showed potential as a spin transport material for spintronic devices due to its long spin diffusion length of about 62 nm at room temperature (Onishi, Teki, & Shikoh, 2022).
Hole Mobility
Research focusing on the hole mobility of NPB demonstrated its relevance in organic electronics. The hole mobility was estimated using space-charge-limited current measurements, highlighting its potential for use in organic light-emitting devices (Chu & Song, 2007).
Aggregation-Induced Emission
Naphthalene-substituted siloles related to α-NPD demonstrated aggregation-induced emission (AIE) features. These materials showed potential for use in efficient non-doped organic light-emitting diodes (Jiang et al., 2012).
Magnetoconductance Response
In α-NPD-based single-layer devices, the magnetoconductance (MC) response was observed, suggesting potential applications in photoinduced magnetoconductance technologies (Lei et al., 2012).
Organic Light-Emitting Diodes
α-NPD's application in organic light-emitting diodes (OLEDs) is significant. It was used to improve the efficiency and extend the lifetime of flexible OLEDs with double hole transport layers (Tsai, Wang, & Chen, 2009). Additionally, α-NPD based yellow phosphorescent OLEDs demonstrated high efficiency and stability (Zhang et al., 2015).
Photovoltaic Devices
In the realm of photovoltaics, α-NPD was incorporated into a poly (bis(4-phenyl)(2,4,6-trimethylphenyl)amine) hole transport layer in inverted perovskite solar cells, improving their performance significantly (Liu et al., 2020).
Ultraviolet Photodetectors
α-NPD was also used in heterojunction ultraviolet photodetectors, demonstrating high sensitivity and potential for low-cost UV photodetection applications (Dai & Zhang, 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N,N’-Bis(naphthalen-1-yl)-N,n’-bis(phenyl)-2,2’-dimethylbenzidine, also known as VNPB, is the Hole Transport / Electron Blocking Layer (HTL / EBL) in organic electronics . This compound is a solution-processable material that is popularly used in organic electronics, such as OLEDs and perovskite solar cells .
Mode of Action
VNPB interacts with its targets by facilitating the transport of holes (positive charges) and blocking the transport of electrons (negative charges). This dual functionality is crucial for the operation of organic electronic devices . In OLED devices, the use of VNPB has been shown to significantly improve device efficiency .
Biochemical Pathways
It facilitates the transport of charges, which is a key process in the functioning of these devices .
Pharmacokinetics
Its solubility in various solvents such as thf, chloroform, and toluene is noteworthy . This property is important for the processability of the compound, which in turn affects its bioavailability in the context of electronic devices.
Result of Action
The use of VNPB in OLED devices has been shown to result in a significant improvement in device efficiency. Specifically, devices using VNPB achieved a maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB . Moreover, the device lifetime was extended by up to 74.8% .
Action Environment
The action of VNPB can be influenced by various environmental factors. For instance, the compound’s performance in OLED devices was found to be stable even at high temperatures . This suggests that VNPB has good thermal stability, which is a desirable property for materials used in electronic devices .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[2-methyl-4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKMIYGRJGWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
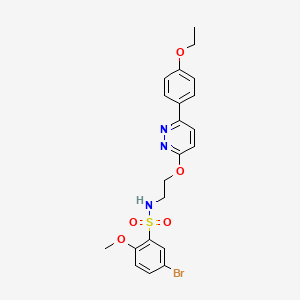
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)
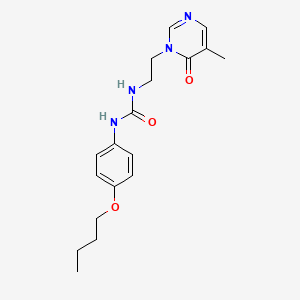
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
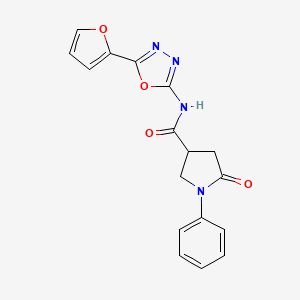
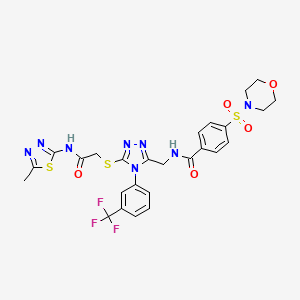
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
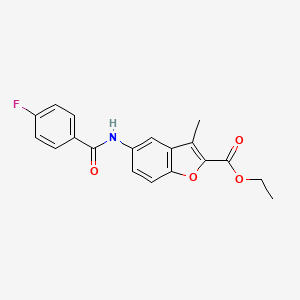
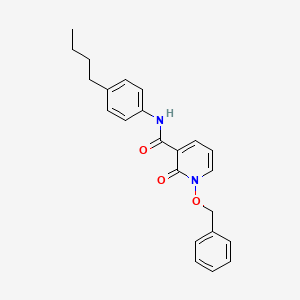
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)

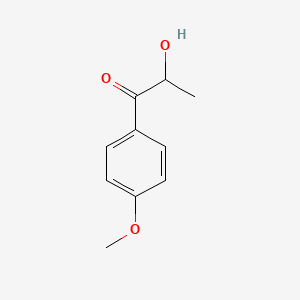
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

